molecular formula C15H18N2S B6179298 dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine CAS No. 676133-10-1

dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine

Cat. No. B6179298
CAS RN: 676133-10-1
M. Wt: 258.4
InChI Key:
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Description

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine (DMPS) is an organosulfur compound with a variety of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. DMPS has been used in a variety of scientific research applications, including drug delivery, analytical chemistry, and biochemistry. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. We will also discuss future directions for DMPS research.

Scientific Research Applications

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has a variety of applications in scientific research. It has been used as a drug delivery system, as it can be used to transport drugs across cell membranes. It has also been used in analytical chemistry, as it can be used to detect trace amounts of metals in solutions. In biochemistry, dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has been used to study the structure and function of proteins. It has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is not yet fully understood. However, it is known that dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine binds to metals, such as lead, mercury, and arsenic, and forms complexes that can be excreted from the body. It is also known that dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine are not yet fully understood. However, it is known that dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine can act as an antioxidant and can bind to metals, such as lead, mercury, and arsenic, and form complexes that can be excreted from the body. It is also known that dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine can affect the levels of certain hormones, such as cortisol, and can affect the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine in laboratory experiments include its low cost, its wide availability, and its ability to form complexes with metals. The main limitation of using dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may not be predictable in all cases.

Future Directions

Future research on dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine could focus on a better understanding of its mechanism of action and its biochemical and physiological effects. It could also focus on developing new applications for dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine, such as drug delivery systems, analytical chemistry, and biochemistry. Additionally, research could focus on developing new methods of synthesizing dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine and improving the yields of existing methods. Finally, research could focus on finding new uses for dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine, such as in agrochemicals and pharmaceuticals.

Synthesis Methods

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine can be synthesized from two different starting materials. The first method is the reaction of dimethylsulfoxide (DMSO) with 6-phenylpyridine-2-sulfonamide (PPSA), which produces a mixture of the desired product, dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine, and the byproduct, dimethylsulfonamide (DMS). The second method is the reaction of dimethylsulfonium methylide (DMSM) with 6-phenylpyridine-2-sulfonamide (PPSA). The reaction of DMSM and PPSA produces dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine in higher yields than the DMSO method. Both methods require a catalyst, such as triethylamine or pyridine, to promote the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine involves the reaction of 2-bromoethyl phenyl sulfide with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product, followed by the reaction of the intermediate with 2-bromo-6-phenylpyridine in the presence of a palladium catalyst to form the final product.", "Starting Materials": ["2-bromoethyl phenyl sulfide", "2-(dimethylamino)ethylamine", "base", "2-bromo-6-phenylpyridine", "palladium catalyst"], "Reaction": ["Step 1: React 2-bromoethyl phenyl sulfide with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product.", "Step 2: React the intermediate product with 2-bromo-6-phenylpyridine in the presence of a palladium catalyst to form the final product."] }

CAS RN

676133-10-1

Product Name

dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine

Molecular Formula

C15H18N2S

Molecular Weight

258.4

Purity

95

Origin of Product

United States

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